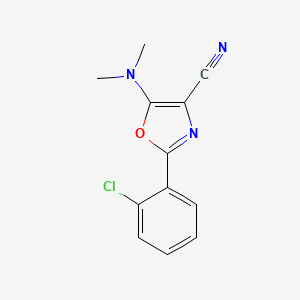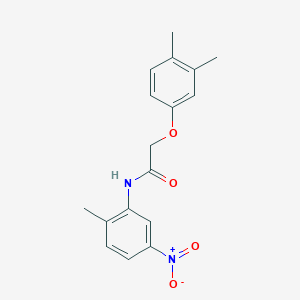
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has been the subject of extensive scientific research. This compound is known for its potential applications in the field of medicine, particularly in the treatment of cancer. In
Wirkmechanismus
The mechanism of action of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the inhibition of various cellular processes that are essential for cancer cell growth and survival. This compound has been shown to inhibit DNA synthesis and induce apoptosis, which is programmed cell death. Additionally, it has been shown to inhibit the activity of various enzymes that are essential for cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the activity of various signaling pathways that are essential for cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its potential as an anti-cancer agent. Additionally, this compound is relatively easy to synthesize and purify, making it more accessible for research purposes. However, one of the limitations of using this compound in lab experiments is the lack of in vivo studies. Most studies have been conducted in vitro, and more research is needed to determine its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone. One direction is to conduct more in vivo studies to determine its efficacy in animal models. Additionally, more research is needed to determine the optimal dosage and administration routes for this compound. Furthermore, the potential for combination therapy with other anti-cancer agents should be explored. Finally, more research is needed to determine the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential as an anti-cancer agent. Its mechanism of action involves the inhibition of various cellular processes that are essential for cancer cell growth and survival. Although more research is needed to determine its efficacy in vivo and its safety in humans, this compound holds promise for the development of new anti-cancer therapies.
Synthesemethoden
The synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the reaction of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione with thiosemicarbazide. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting compound is then purified using various techniques to obtain a pure form of this compound.
Wissenschaftliche Forschungsanwendungen
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been the subject of extensive scientific research due to its potential applications in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been studied in various cancer types, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-5-3-6-8(14-15-11(13)18)10(17)16(2)9(6)7(12)4-5/h3-4,17H,1-2H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOSAIQEQNYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC(=S)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)
![cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5750777.png)
![3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5750779.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5750787.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5750805.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)

![2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)

![2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5750838.png)
![3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5750847.png)
